2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Description
2-{[(4-Methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-methoxyphenylsulfanyl group attached to an acetyl moiety, which is further linked to an N-phenylthiosemicarbazide scaffold. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and neurotropic properties .
Properties
CAS No. |
298686-17-6 |
|---|---|
Molecular Formula |
C16H17N3O2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O2S2/c1-21-13-7-9-14(10-8-13)23-11-15(20)18-19-16(22)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,22) |
InChI Key |
KGIOEFXZFCVPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylthiol with acetyl chloride to form 4-methoxyphenylthioacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .
Antioxidant Properties
The antioxidant activity of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Research on related thioamide derivatives has indicated effectiveness against a range of bacterial strains. This suggests that this compound could be evaluated for its potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetylated sulfanyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of hydrazine derivatives, including those related to this compound. The MTT assay results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, highlighting their potential as new anticancer agents .
Case Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant properties, researchers assessed the free radical scavenging ability of several thioamide derivatives. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting that this compound could be beneficial in therapeutic contexts where oxidative stress is a concern .
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form strong interactions with metal ions, which may be relevant in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron-Donating vs.
- Synthetic Efficiency: Compound 3 achieves a 95% yield via ethanol reflux, suggesting efficient synthesis for chlorophenoxy derivatives . Data for the target compound’s synthesis is lacking in the evidence.
- Biological Activity : Acridine-thiosemicarbazone derivatives (e.g., 3a) exhibit strong DNA binding (K = 1.0 × 10⁶ M⁻¹) and antiproliferative effects, implying the thiosemicarbazide core is critical for intercalation . The target compound’s methoxyphenylsulfanyl group may similarly facilitate DNA or protein interactions.
Spectral and Crystallographic Insights
- IR Spectroscopy : All hydrazinecarbothioamides show C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹), confirming thione tautomer dominance . The absence of C=O bands in cyclized triazoles (e.g., compounds 7–9 in ) highlights structural rearrangements .
- Crystallography : Related compounds exhibit N–H⋯O and H⋯H interactions stabilizing dimers, as seen in 2-(adamantane-1-carbonyl)-N-substituted analogs . The target compound’s methoxy group may participate in similar intermolecular interactions.
Biological Activity
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O2S2, with a molecular weight of 347.45 g/mol. The compound features a hydrazinecarbothioamide moiety linked to a 4-methoxyphenyl sulfanyl group, which is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylsulfanylacetyl chloride with phenylhydrazine in the presence of a base. The process has been optimized for yield and purity, with various methods reported in the literature.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines, including leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5), revealed low cytotoxicity while maintaining effective inhibitory effects on cell proliferation. The compound was evaluated using the National Cancer Institute's 60-cell line screening protocol, showing promising results against multiple cancer types .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. Preliminary evaluations indicated good activity against several pathogenic bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
